molecular formula C26H24N2O B4775368 2-(2,4-dimethylphenyl)-N-(4-methylbenzyl)-4-quinolinecarboxamide

2-(2,4-dimethylphenyl)-N-(4-methylbenzyl)-4-quinolinecarboxamide

Cat. No. B4775368
M. Wt: 380.5 g/mol
InChI Key: FRLPHSHBORYJBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,4-dimethylphenyl)-N-(4-methylbenzyl)-4-quinolinecarboxamide, commonly known as DMQX, is a synthetic compound that belongs to the quinoxaline family. DMQX is a potent antagonist of the AMPA receptor, a subtype of glutamate receptor that is involved in synaptic plasticity and memory formation.

Mechanism of Action

DMQX acts as a competitive antagonist of the AMPA receptor, binding to the receptor site and preventing the binding of glutamate, the endogenous ligand. By blocking the activation of the AMPA receptor, DMQX inhibits the induction of LTP and impairs synaptic plasticity and memory formation.
Biochemical and Physiological Effects:
DMQX has been shown to have a number of biochemical and physiological effects. It has been shown to block the induction of LTP in hippocampal slices, impairing synaptic plasticity and memory formation. DMQX has also been shown to inhibit the development of tolerance to opioids and to reduce pain perception in animal models.

Advantages and Limitations for Lab Experiments

DMQX is a potent and selective antagonist of the AMPA receptor, making it a valuable tool for studying the role of the receptor in synaptic plasticity and memory formation. However, DMQX has some limitations for lab experiments. It is relatively expensive and difficult to synthesize, and its effects on other glutamate receptor subtypes are not well understood.

Future Directions

There are many potential future directions for research on DMQX. One area of interest is the role of the AMPA receptor in drug addiction and withdrawal. DMQX has been shown to reduce withdrawal symptoms in animal models of opioid addiction, suggesting that it may be a useful therapeutic agent for addiction treatment. Another area of interest is the development of more selective AMPA receptor antagonists that can target specific subtypes of the receptor. Finally, DMQX may have potential therapeutic applications in the treatment of chronic pain and other neurological disorders.

Scientific Research Applications

DMQX has been widely used in scientific research to study the role of the AMPA receptor in synaptic plasticity and memory formation. It has been shown to block the induction of long-term potentiation (LTP), a cellular mechanism that underlies learning and memory. DMQX has also been used to investigate the role of the AMPA receptor in drug addiction and pain perception.

properties

IUPAC Name

2-(2,4-dimethylphenyl)-N-[(4-methylphenyl)methyl]quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O/c1-17-8-11-20(12-9-17)16-27-26(29)23-15-25(21-13-10-18(2)14-19(21)3)28-24-7-5-4-6-22(23)24/h4-15H,16H2,1-3H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRLPHSHBORYJBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=CC(=NC3=CC=CC=C32)C4=C(C=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-dimethylphenyl)-N-(4-methylbenzyl)quinoline-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,4-dimethylphenyl)-N-(4-methylbenzyl)-4-quinolinecarboxamide
Reactant of Route 2
Reactant of Route 2
2-(2,4-dimethylphenyl)-N-(4-methylbenzyl)-4-quinolinecarboxamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2-(2,4-dimethylphenyl)-N-(4-methylbenzyl)-4-quinolinecarboxamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2-(2,4-dimethylphenyl)-N-(4-methylbenzyl)-4-quinolinecarboxamide
Reactant of Route 5
2-(2,4-dimethylphenyl)-N-(4-methylbenzyl)-4-quinolinecarboxamide
Reactant of Route 6
Reactant of Route 6
2-(2,4-dimethylphenyl)-N-(4-methylbenzyl)-4-quinolinecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.